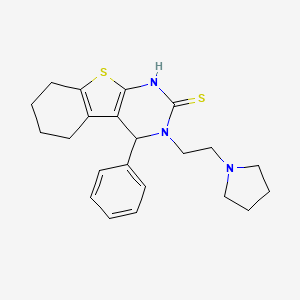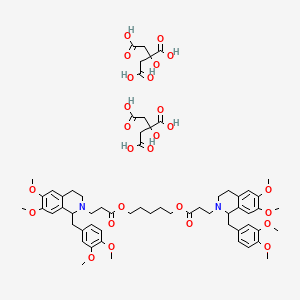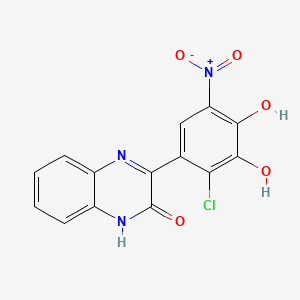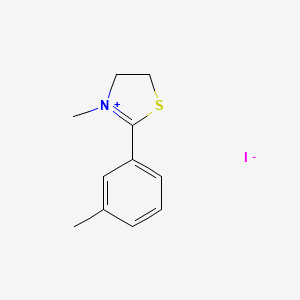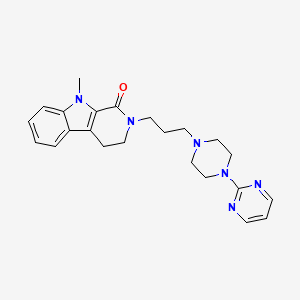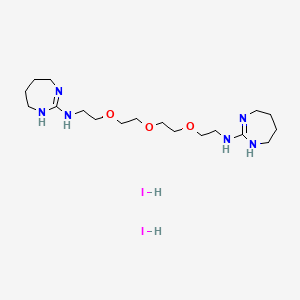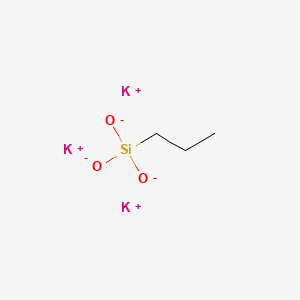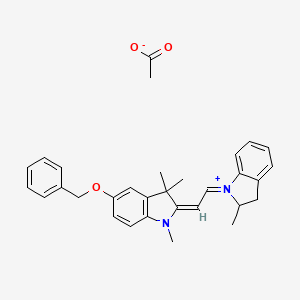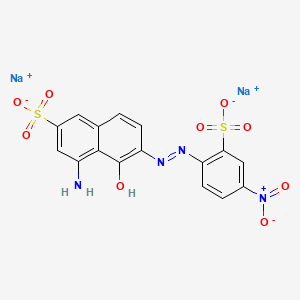
Disodium 4-amino-5-hydroxy-6-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-amino-5-hydroxy-6-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate is a synthetic organic compound commonly used as a dye. It is known for its vibrant color and is often used in various industrial applications, including textiles and inks. The compound is characterized by its complex molecular structure, which includes azo, nitro, and sulphonate groups, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-amino-5-hydroxy-6-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves the diazotization of 4-nitro-2-sulfophenylamine followed by coupling with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. The resulting product is then converted to the disodium salt form . The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves precise control of reaction parameters, including temperature, pressure, and pH, to achieve high yields and purity. The final product is then purified through filtration and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-amino-5-hydroxy-6-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction typically yields amines .
Scientific Research Applications
Disodium 4-amino-5-hydroxy-6-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of inks and paints.
Mechanism of Action
The mechanism of action of Disodium 4-amino-5-hydroxy-6-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate involves its interaction with various molecular targets. The azo group allows the compound to form stable complexes with metal ions, which can be utilized in various applications. Additionally, the nitro and sulphonate groups contribute to its solubility and reactivity, enabling it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Disodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Acid Violet 1
- Erio Violet R
- Fenazo Violet T
Uniqueness
Disodium 4-amino-5-hydroxy-6-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate stands out due to its specific combination of functional groups, which impart unique chemical properties. Its high solubility, vibrant color, and stability make it particularly valuable in industrial applications compared to similar compounds .
Properties
CAS No. |
93980-77-9 |
|---|---|
Molecular Formula |
C16H10N4Na2O9S2 |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
disodium;4-amino-5-hydroxy-6-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12N4O9S2.2Na/c17-11-7-10(30(24,25)26)5-8-1-3-13(16(21)15(8)11)19-18-12-4-2-9(20(22)23)6-14(12)31(27,28)29;;/h1-7,21H,17H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
RPFYOGYELBEOTD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])N)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


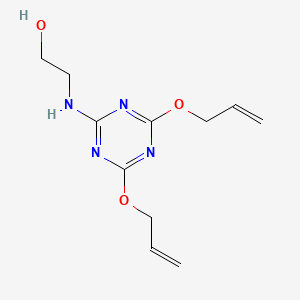
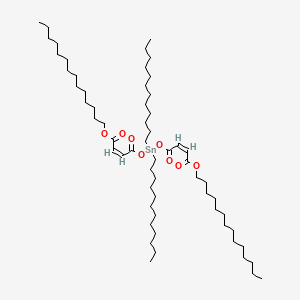
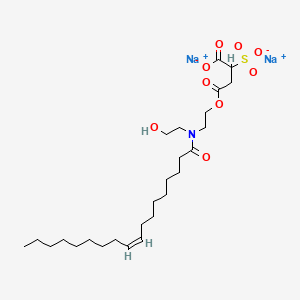
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)
